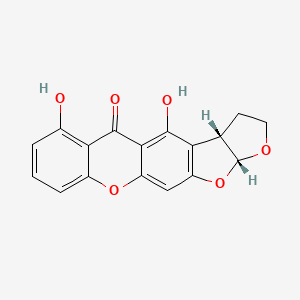
Dihydrosterigmatin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dihydrosterigmatin is a chemical compound known for its unique properties and potential applications in various scientific fields It is a derivative of sterigmatocystin, a mycotoxin produced by certain species of fungi
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of dihydrosterigmatin typically involves the reduction of sterigmatocystin. This process can be achieved through catalytic hydrogenation, where sterigmatocystin is exposed to hydrogen gas in the presence of a catalyst such as palladium on carbon. The reaction is carried out under controlled conditions, including specific temperature and pressure settings, to ensure the complete reduction of the compound.
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of industrial-grade hydrogenation equipment and catalysts to achieve efficient and cost-effective production. Quality control measures are implemented to ensure the purity and consistency of the final product.
化学反応の分析
Types of Reactions: Dihydrosterigmatin undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sterigmatocystin or other related compounds.
Reduction: Further reduction can lead to the formation of more reduced derivatives.
Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or other suitable catalysts.
Substitution: Reagents such as halogens or nucleophiles can be used under appropriate conditions.
Major Products:
Oxidation: Sterigmatocystin and other oxidized derivatives.
Reduction: More reduced forms of this compound.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
Dihydrosterigmatin has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound to study the reactivity and properties of mycotoxins.
Biology: Investigated for its effects on cellular processes and potential as a biological probe.
Medicine: Explored for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the synthesis of other valuable compounds and as a reference standard in analytical chemistry.
作用機序
The mechanism of action of dihydrosterigmatin involves its interaction with specific molecular targets and pathways. It can bind to cellular receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific context of its application, such as its use in therapeutic research or as a biochemical probe.
類似化合物との比較
Dihydrosterigmatin can be compared with other similar compounds, such as:
Sterigmatocystin: The parent compound from which this compound is derived. It has similar structural features but different reactivity and biological properties.
Aflatoxins: Another group of mycotoxins with structural similarities. They are more toxic and have different applications and safety profiles.
Dihydroergotamine: Although not structurally similar, it shares some pharmacological properties and is used in different therapeutic contexts.
特性
CAS番号 |
101489-26-3 |
|---|---|
分子式 |
C17H12O6 |
分子量 |
312.27 g/mol |
IUPAC名 |
(4S,8R)-2,18-dihydroxy-7,9,13-trioxapentacyclo[10.8.0.03,10.04,8.014,19]icosa-1,3(10),11,14,16,18-hexaen-20-one |
InChI |
InChI=1S/C17H12O6/c18-8-2-1-3-9-13(8)16(20)14-11(22-9)6-10-12(15(14)19)7-4-5-21-17(7)23-10/h1-3,6-7,17-19H,4-5H2/t7-,17+/m0/s1 |
InChIキー |
PRRQIVLVKMGUEC-BWKAKNAASA-N |
異性体SMILES |
C1CO[C@H]2[C@@H]1C3=C(O2)C=C4C(=C3O)C(=O)C5=C(C=CC=C5O4)O |
正規SMILES |
C1COC2C1C3=C(O2)C=C4C(=C3O)C(=O)C5=C(C=CC=C5O4)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



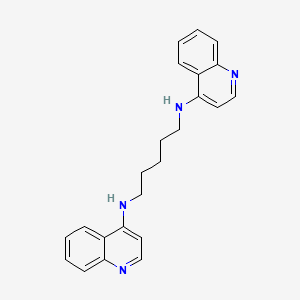

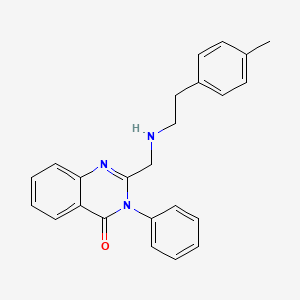
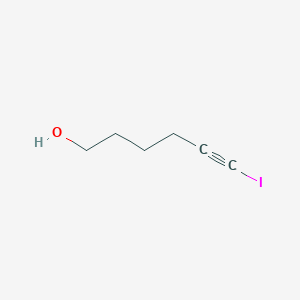
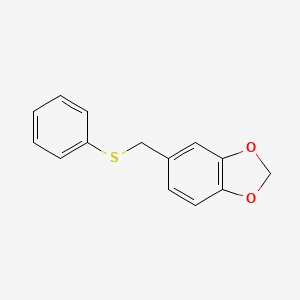
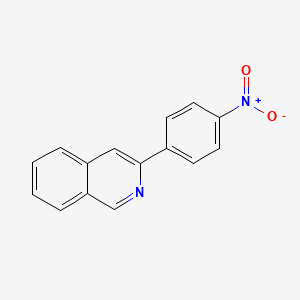
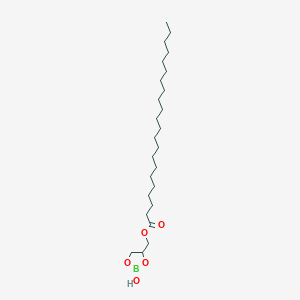
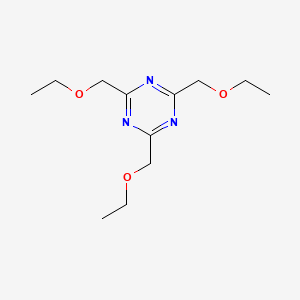


![1-{1-[2-(Nonyloxy)phenyl]prop-1-en-1-yl}-1H-imidazole](/img/structure/B14337341.png)
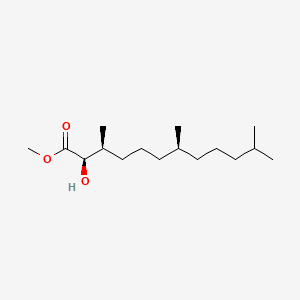
![2,6-Diphenylbicyclo[3.3.1]nona-2,6-diene](/img/structure/B14337357.png)
